molecular formula C20H25N5O2 B2414272 N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260999-87-8

N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2414272
CAS RN: 1260999-87-8
M. Wt: 367.453
InChI Key: PUIFGFQFYRYFAE-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critically involved in cancer angiogenesis . Blocking of VEGFR-2 signaling pathway has proven effective in suppressing tumor growth .


Molecular Structure Analysis

Triazoles are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is not detailed in the available literature.

Scientific Research Applications

Anticancer Agents

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been investigated for their DNA intercalation activities as potential anticancer agents . These compounds were designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Notably, compound 12d demonstrated potent activity against all three cell lines, making it a promising candidate for further optimization and investigation.

Energetic Materials

[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . These energetic materials hold potential for applications in propellants, explosives, and other high-energy systems.

Scaffold for Novel Compounds

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold serves as a versatile platform for designing novel compounds. Researchers have prepared new derivatives through a common synthetic route, using 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde. Cyclization occurs via an oxidation-reduction mechanism using chloranil .

DNA Binding Affinities

Several [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit good DNA-binding affinities. For instance, compound 12d potently intercalates DNA, nearly matching the activity of doxorubicin. Other derivatives, such as 12a and 10c, also display promising DNA-binding properties .

properties

IUPAC Name

N-cyclohexyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h6-7,11-12,14H,2-5,8-10,13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIFGFQFYRYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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